Home > Products > Screening Compounds P125473 > 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine - 954578-49-5

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine

Catalog Number: EVT-3453259
CAS Number: 954578-49-5
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives

    Compound Description: This class of compounds acts as selective Janus Kinase 2 (JAK2) inhibitors. They are being investigated for the treatment of myeloproliferative neoplasms. A key derivative, 13ac, displays potent inhibitory activity against JAK2 kinase, SET-2 cells, and Ba/F3V617F cells [].

    Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine. The primary structural difference lies in the substitution pattern. While the target compound has a butan-1-amine substituent at the 2-position, these derivatives feature a pyrimidin-2-yl group at the 6-position of the tetrahydroisoquinoline ring [].

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)oxazoles

    Compound Description: This group of compounds represents a novel class of heterocycles synthesized via a DEAD-promoted oxidative Ugi/Wittig reaction. This one-pot approach offers a streamlined method for preparing diversely substituted oxazoles [].

    Relevance: These compounds are structurally analogous to 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine, sharing the 1,2,3,4-tetrahydroisoquinoline moiety. The key distinction lies in the oxazole ring directly linked to the tetrahydroisoquinoline core at the 1-position, in contrast to the butan-1-amine substituent in the target compound [].

trans-2-Benzyl-3-(1-methyl-1H-pyrrol-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolin-1-ones

    Compound Description: This series of tetrahydroisoquinoline derivatives was synthesized and investigated for their pharmacological properties. Notably, the incorporation of a cyclic amino-methyl group at the 4-position of the tetrahydroisoquinoline scaffold is highlighted [].

1H-Imidazol-1-yl 1,2,3,4-tetrahydroisoquinolin-2-yl ketone

    Compound Description: This specific compound has been structurally characterized using X-ray crystallography. Its crystal structure reveals a shorter C-N bond length in the imidazole ring compared to the corresponding carbamoyl-imidazolium salt [].

    Relevance: This compound exhibits structural similarity to 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine, sharing the 1,2,3,4-tetrahydroisoquinoline unit. The distinction arises from the presence of a 1H-imidazol-1-yl ketone substituent at the 2-position of the tetrahydroisoquinoline ring, unlike the butan-1-amine group in the target compound [].

Overview

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine is a compound derived from the tetrahydroisoquinoline family, which is known for its diverse pharmacological activities. This compound features a butan-1-amine chain attached to the nitrogen of the tetrahydroisoquinoline structure, making it a significant subject of interest in medicinal chemistry. Tetrahydroisoquinolines are often investigated for their potential as therapeutic agents due to their structural similarity to various bioactive molecules.

Source

The synthesis and study of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine can be traced through various research articles and patents that explore the chemistry of tetrahydroisoquinolines and their derivatives. Notably, methods for synthesizing this compound have been documented in literature focusing on alkylation reactions involving tetrahydroisoquinoline precursors .

Classification

This compound is classified as an amine and an alkaloid derivative. Alkaloids are naturally occurring compounds that primarily contain basic nitrogen atoms and are known for their pharmacological effects. The specific classification of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine falls within the category of isoquinoline derivatives.

Synthesis Analysis

Methods

The synthesis of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine typically involves several key steps:

  1. Formation of Tetrahydroisoquinoline: The initial step often involves the synthesis of 1,2,3,4-tetrahydroisoquinoline through cyclization reactions such as the Pictet–Spengler reaction or Bischler–Napieralski cyclization.
  2. Alkylation: The tetrahydroisoquinoline is then subjected to alkylation with a suitable alkyl halide (e.g., butyl bromide) under basic conditions (using potassium carbonate or sodium hydride as a base) to introduce the butan-1-amine side chain .

Technical Details

The reaction conditions typically require a solvent such as acetonitrile or dimethoxyethane and may involve heating under reflux to facilitate the reaction. The yields can vary based on the specific conditions employed but are generally optimized through careful selection of reagents and reaction times.

Molecular Structure Analysis

Data

The molecular formula is C13H17NC_{13}H_{17}N, with a molecular weight of approximately 201.29 g/mol. The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) that confirm its structure.

Chemical Reactions Analysis

Reactions

In terms of chemical reactivity, 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine can participate in various reactions typical for amines:

  1. Acylation: It can undergo acylation to form amides when reacted with acyl chlorides.
  2. Alkylation: The amine group can be further alkylated using appropriate alkyl halides.
  3. Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in substitution reactions with electrophiles.

Technical Details

The reactivity is influenced by the steric and electronic properties imparted by the tetrahydroisoquinoline framework and the butan-1-amine side chain.

Mechanism of Action

Process

The mechanism of action for compounds like 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine typically involves interactions with neurotransmitter receptors or enzymes within biological systems.

Potential Mechanisms Include:

  1. Dopaminergic Activity: Due to its structural similarity to dopamine derivatives, it may modulate dopaminergic pathways.
  2. Antioxidant Properties: Some studies suggest that tetrahydroisoquinoline derivatives exhibit antioxidant activity by scavenging free radicals.

Data

Research indicates that such compounds can influence various signaling pathways in neuronal cells .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a white to off-white solid or oil.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids to form salts and can undergo oxidation under certain conditions.

Relevant data from spectral analysis (NMR and MS) confirm these properties .

Applications

Scientific Uses

The applications of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine primarily lie in medicinal chemistry and pharmacology:

  1. Drug Development: Investigated for potential use as therapeutic agents targeting neurological disorders due to its dopaminergic activity.
  2. Research Tool: Used in studies exploring the mechanisms of action of isoquinoline derivatives in biological systems.

Research continues to explore its full potential as a lead compound for drug development targeting various diseases .

Molecular Design and Rationale

Pharmacophore Modeling of Tetrahydroisoquinoline Alkaloid Derivatives

The tetrahydroisoquinoline (THIQ) scaffold serves as a privileged structural motif in neuroactive ligand design due to its resemblance to endogenous neurotransmitters like dopamine and serotonin. Pharmacophore modeling of THIQ derivatives reveals three critical features: (1) a basic nitrogen atom for receptor electrostatic interactions, (2) an aromatic ring for π-stacking with receptor residues, and (3) defined spatial separation between these elements (3.77 Å in THIQ vs. 5.2–5.7 Å in arylpiperazines) [2]. This compact geometry enables optimal engagement with G-protein-coupled receptors (GPCRs), particularly serotonin 5-HT₁A subtypes, where THIQ derivatives exhibit binding affinities as low as 10⁻⁹ M [2].

Table 1: Key Pharmacophoric Elements in THIQ-Based Ligands | Pharmacophoric Element | Role in Receptor Interaction | Optimal Parameters | |----------------------------|----------------------------------|------------------------| | Basic tertiary amine | Forms salt bridges with aspartate residues | pKa = 7.94–9.14 | | Aromatic ring | Engages in π-π stacking with phenylalanine/tyrosine | Planar hydrophobic surface | | Spatial separation (Ar-N distance) | Determines scaffold fit within binding pocket | 3.77 Å for THIQ vs. 5.2–5.7 Å for piperazines | | Hydrophobic substituents | Enhances affinity via van der Waals contacts | Methyl to adamantyl groups |

Molecular dynamics simulations further demonstrate that methoxy groups at the THIQ C6/C7 positions stabilize receptor complexes through hydrogen bonding with serine residues [7] [9]. This explains the 200-fold affinity difference observed between methoxy-substituted THIQs and their unsubstituted analogs in 5-HT₁A binding assays [2].

Strategic Introduction of Branched Aliphatic Amine Moieties

The incorporation of branched aliphatic amines like butan-1-amine at the THIQ C2 position serves dual purposes: (1) it introduces stereogenic centers for chiral discrimination of receptor subtypes, and (2) enhances hydrophobicity for blood-brain barrier (BBB) penetration. Linear alkyl chains (propyl to pentyl) maintain nanomolar affinities for σ₂ receptors (Ki = 0.82–734 nM), but branching at the β-carbon (as in 2-(THIQ-2-yl)butan-1-amine) elevates σ₂ selectivity by 1758-fold compared to unsubstituted analogs [10]. This selectivity arises from the steric complementarity between the branched chain and a hydrophobic subpocket in σ₂ receptors, as confirmed through CoMFA modeling [10].

Table 2: Impact of Aliphatic Amine Chain Structure on Receptor Affinity* | Compound | Structure | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₁/σ₂) | |--------------|---------------|----------------|----------------|--------------------------| | 5-Membered THIQ analog | Cyclic amine | 1,442 | 0.82 | 1,758 | | 7-Membered THIQ analog | Cyclic amine | 5,073 | 734 | 8.5 | | Open-chain analog | Flexible butylamine | 880 | 4,616 | 0.2 | | 2-(THIQ-2-yl)butan-1-amine | Branched butylamine | 583 | 2,126 | 0.27 (σ₂-preferential) | Interactive table: Click to view 3D conformational analysis

Alkylamines with primary amine termini also enable salt formation for improved solubility and hydrogen bonding with receptor aspartate residues [8] [10]. Stability studies reveal that ortho-methoxy groups on appended benzamides reduce metabolic demethylation—a critical advantage over simpler phenylalkylamines [10].

Conformational Restriction Principles in Neuroactive Ligand Design

Conformational restriction of the butan-1-amine moiety through THIQ ring fusion significantly enhances σ₂ receptor affinity. Open-chain analogs of 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2,3-dimethoxybenzamide exhibit 1700-fold lower σ₂ affinity (Ki = 4,616 nM) compared to their cyclized THIQ counterparts (Ki = 2.7 nM) [10]. This "entropy penalty" arises from the flexible chain sampling non-productive conformations, whereas the THIQ scaffold pre-organizes the ligand into the bioactive conformation.

Table 3: Conformational Effects on Receptor Binding | Structural Feature | Effect on σ₂ Affinity | Molecular Basis | |------------------------|---------------------------|---------------------| | THIQ ring fusion | ↑ 1700-fold affinity | Pre-organization of basic nitrogen and aromatic plane | | 5-Membered fused ring | Ki = 0.82 nM | Enhanced ring tension optimizes fit | | 7-Membered fused ring | Ki = 734 nM | Reduced ring tension decreases complementarity | | Open-chain analog | Ki = 4,616 nM | Rotational entropy reduces effective concentration |

The stereochemistry of chiral centers further fine-tunes receptor engagement. (R)-enantiomers of crispine A derivatives show 100-fold higher dopamine D₂ receptor occupancy than (S)-counterparts due to preferential hydrophobic contact with valine residues [7] [9]. Molecular docking confirms that the THIQ-butan-1-amine scaffold adopts a "folded" conformation where the aliphatic amine projects orthogonally to the THIQ aromatic plane, enabling simultaneous engagement with GPCR orthosteric and allosteric sites [6].

Comparative Scaffold Analysis with Clinically Deployed Tetrahydroisoquinoline Agents

Clinically utilized THIQ derivatives leverage scaffold modifications for target-specific actions:

Table 4: Clinical THIQ Agents vs. 2-(THIQ-2-yl)butan-1-amine* | Compound | Therapeutic Application | Key Structural Differences | Receptor Targets | |--------------|-----------------------------|--------------------------------|----------------------| | Solifenacin | Overactive bladder | Quinoline-3-carboxylate ester | Muscarinic M₃ | | Apomorphine | Parkinson's disease | Aporphine ring fusion | Dopamine D₁/D₂ | | Trabectedin | Anticancer | Pentacyclic saframycin core | DNA minor groove | | 2-(THIQ-2-yl)butan-1-amine | Neuroactive (experimental) | Branched aliphatic amine | σ₂, 5-HT₁A, D3 | *Interactive table: Click to expand SAR data

Unlike the anticancer THIQ agents (e.g., trabectedin) that employ multi-ring systems for DNA intercalation, neuroactive THIQs prioritize mono- or bicyclic cores with appended basic moieties [5] [9]. Solifenacin’s quaternary ammonium group limits CNS penetration, whereas the primary amine in 2-(THIQ-2-yl)butan-1-amine facilitates BBB crossing—a feature shared with apomorphine [7] [9].

Scaffold diversity is achieved through:

  • Nitrogen positioning: 5-Membered ring THIQs (e.g., indoline analogs) show higher σ₂ affinity (Ki = 0.82 nM) than 6- or 7-membered variants due to optimal nitrogen basicity (pKa ≈ 9.3) [10].
  • Aromatic substitution: 6,7-Dimethoxy groups enhance 5-HT₁A affinity 10-fold over unsubstituted THIQs by mimicking catechol hydroxyls [2].
  • Spacer length: 4-Carbon chains maximize σ₂ receptor occupancy, while shorter spacers favor dopamine D3 binding [6] [10].

This strategic scaffold modulation positions 2-(THIQ-2-yl)butan-1-amine as a versatile template for dual-target neurotherapeutics with tunable receptor polypharmacology.

Properties

CAS Number

954578-49-5

Product Name

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C13H20N2/c1-2-13(9-14)15-8-7-11-5-3-4-6-12(11)10-15/h3-6,13H,2,7-10,14H2,1H3

InChI Key

SEQJZTGNYKDDJR-UHFFFAOYSA-N

SMILES

CCC(CN)N1CCC2=CC=CC=C2C1

Canonical SMILES

CCC(CN)N1CCC2=CC=CC=C2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.